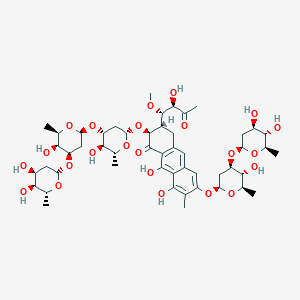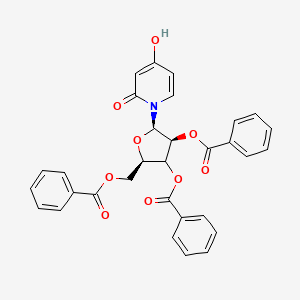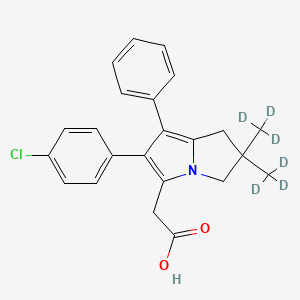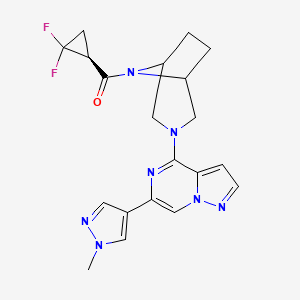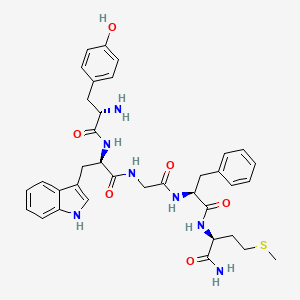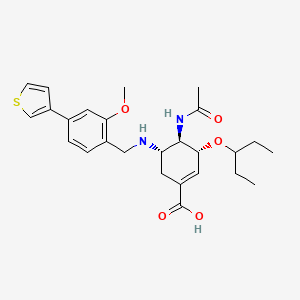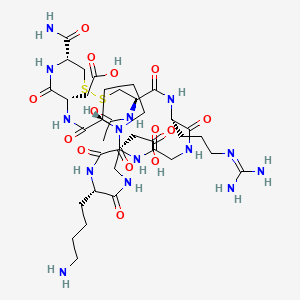
Certepetide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Certepetide is an investigational drug designed to enhance the uptake of anti-cancer drugs into solid tumors. It targets specific alpha-v integrins that are selectively expressed and upregulated on tumor endothelial cells and tumor cells, but not on healthy tissue. This compound is a cyclic peptide that, once bound to these integrins, is cleaved by proteases expressed in the tumor microenvironment. This cleavage results in a fragment that binds to neuropilin-1, activating a novel uptake pathway that allows anti-cancer drugs to be transported into solid tumors more efficiently and selectively .
Métodos De Preparación
Certepetide, also known as iRGD, is a bifunctional cyclic peptide. The synthetic route involves the formation of a cyclic structure through a disulfide bond between cysteine residues. The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor, which is then used to prepare the desired concentration for administration .
Análisis De Reacciones Químicas
Certepetide undergoes specific interactions with alpha-v integrins and neuropilin-1. These interactions are crucial for its function as a tumor-penetrating enhancer. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the traditional sense. Instead, its primary activity involves binding to receptors and being cleaved by proteases in the tumor microenvironment. The major product formed from this cleavage is a fragment that binds to neuropilin-1, facilitating the uptake of co-administered anti-cancer drugs .
Aplicaciones Científicas De Investigación
Certepetide has shown promise in various scientific research applications, particularly in the field of oncology. It is used to enhance the delivery of anti-cancer drugs to solid tumors, making them more effective. Preclinical models have demonstrated its ability to modify the tumor microenvironment, making tumors more susceptible to immunotherapies and inhibiting the metastatic cascade. This compound has been studied in combination with standard-of-care chemotherapy and immunotherapy, showing improved survival rates and reduced metastasis in aggressive cancer models .
Mecanismo De Acción
Certepetide targets alpha-v integrins and neuropilin-1, which are selectively expressed on tumor cells and tumor endothelial cells. Upon binding to these integrins, this compound is cleaved by proteases in the tumor microenvironment, resulting in a fragment that binds to neuropilin-1. This binding activates a novel uptake pathway, allowing anti-cancer drugs to penetrate solid tumors more efficiently. The compound also modifies the tumor microenvironment, reducing its immunosuppressive nature and inhibiting the metastatic cascade .
Comparación Con Compuestos Similares
Certepetide is unique in its dual targeting of alpha-v integrins and neuropilin-1, which enhances the delivery of co-administered anti-cancer drugs specifically to tumors. Similar compounds include other tumor-penetrating peptides and integrin-targeting agents. this compound’s bifunctional nature and its ability to activate a novel uptake pathway set it apart from other compounds. Some similar compounds include other cyclic peptides that target integrins, but they may not have the same dual targeting and tumor-penetrating capabilities as this compound .
Propiedades
Número CAS |
2580154-02-3 |
|---|---|
Fórmula molecular |
C37H60N14O14S2 |
Peso molecular |
989.1 g/mol |
Nombre IUPAC |
2-[(6S,9S,15S,18R,23R,26S,29S)-18-acetamido-6-(4-aminobutyl)-23-carbamoyl-26-(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontan-9-yl]acetic acid |
InChI |
InChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
YPHPUVJQSYACEN-HUVRVWIJSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |
SMILES canónico |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


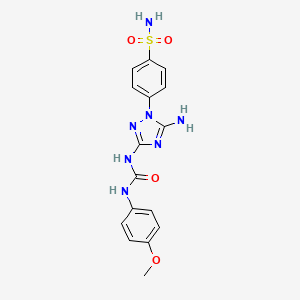
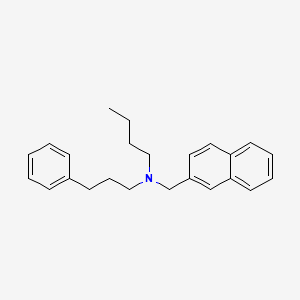
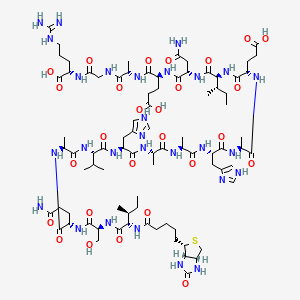
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
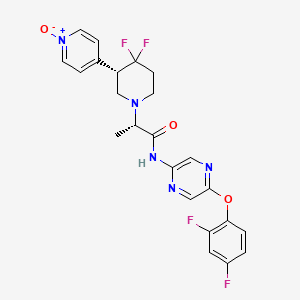
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
